3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Description
Historical Context of Diazabicyclooctane Derivatives in Drug Discovery
The exploration of diazabicyclooctane (DBO) frameworks began in the mid-20th century, driven by the need for rigid scaffolds that could mimic natural alkaloids while resisting metabolic degradation. Early work focused on 3,8-diazabicyclo[3.2.1]octane derivatives as opioid receptor modulators, where the bicyclic structure conferred enhanced binding affinity compared to monocyclic analogs. By the 1990s, researchers recognized the potential of DBO cores to interact with diverse targets, including ion channels and enzymes, due to their ability to adopt preorganized conformations.
A pivotal shift occurred in the 2000s with the synthesis of 3,8-diazabicyclo[4.2.0]octane ligands, which demonstrated picomolar affinity for neuronal nAChRs. These findings underscored the role of bridgehead nitrogen atoms and substituent positioning in dictating receptor selectivity. For instance, epibatidine-inspired derivatives with propionyl groups at the C8 position exhibited 10-fold greater α4β2 nAChR binding than earlier analogs. This era solidified DBOs as privileged structures in neuropharmacology.
Table 1: Evolution of Key Diazabicyclooctane Derivatives
Positional Isomerism and Functional Group Significance in Bicyclic Scaffolds
The pharmacological profile of 3-phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is acutely sensitive to substituent placement. Molecular modeling reveals that the phenethyl group at C3 extends into a hydrophobic pocket of the α4β2 nAChR, while the C8 propionyl moiety forms hydrogen bonds with Thr58 and Trp82 residues. Rotatable bond analysis (4 bonds) permits limited conformational flexibility, ensuring optimal orientation without entropic penalties.
Comparative studies with positional isomers demonstrate stark differences in target engagement:
- C3 vs. C8 Phenethyl Substitution : Relocating the phenethyl group to C8 reduces α4β2 binding affinity by 94%, likely due to steric clashes with the receptor’s β2 subunit.
- Propionyl vs. Acetyl Groups : Replacing the propionyl chain with an acetyl group at C8 decreases potency 3-fold, emphasizing the importance of alkyl chain length in van der Waals interactions.
Table 2: Impact of Substituent Positioning on Pharmacological Activity
The bicyclic scaffold’s nitrogen atoms further contribute to its bioactivity. The bridgehead nitrogen (N3) participates in cation-π interactions with aromatic receptor residues, while N8 serves as a hydrogen bond acceptor. Quantum mechanical calculations indicate that protonation at N3 increases binding energy by 2.3 kcal/mol compared to N8, highlighting the electronic nuances governing receptor engagement.
In β-lactamase inhibition, structural analogs like 2-sulfinyl-DBO derivatives leverage the C2 position for covalent interactions with serine residues, achieving nanomolar inhibition constants. This contrasts with the non-covalent mechanism observed in nAChR targeting, illustrating the scaffold’s adaptability to divergent biological targets through strategic functionalization.
Properties
CAS No. |
63990-48-7 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C17H24N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
InChI Key |
YBZJPJLESWJLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis primarily involves constructing the core diazabicyclo[3.2.1]octane skeleton, followed by functionalization at specific positions to introduce the phenethyl and propionyl groups. The key steps include:
- Formation of the bicyclic amine core via cyclization reactions.
- Alkylation or acylation to attach phenethyl and propionyl substituents.
- Purification and stereochemical control to ensure desired isomeric forms.
Key Synthetic Routes and Reaction Pathways
| Step | Reaction Type | Reagents & Conditions | Reference/Notes |
|---|---|---|---|
| A. Formation of the Bicyclic Core | Cyclization of suitable diamines or amino alcohols | Use of cyclization agents such as polyphosphoric acid (PPA) or acid catalysis in inert solvents | Patent US3328396A describes reduction of 2,4-dioxo-3,8-diazabicyclo[3.2.1]octanes to form the core structure, emphasizing the importance of reduction steps in constructing the bicyclic framework. |
| B. Introduction of Propionyl Group at Position 8 | Acylation | Reaction with propionyl chloride or anhydride in the presence of base (e.g., triethylamine) at low temperature | Typical acylation of amines to form amides, as outlined in literature on diazabicyclo derivatives. |
| C. Attachment of Phenethyl Group at Position 3 | Alkylation | Nucleophilic substitution with phenethyl halides (e.g., phenethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride | Alkylation of secondary amines is a standard procedure, often conducted in polar aprotic solvents like DMF or acetonitrile. |
| D. Final Purification and Stereochemical Control | Chromatography and recrystallization | Use of silica gel chromatography, recrystallization from suitable solvents | Ensures high purity and stereochemical fidelity of the final compound. |
Specific Synthetic Example (Hypothetical Protocol)
Step 1: Synthesis of the diazabicyclo[3.2.1]octane core
- Starting from a suitable diamine precursor, cyclize under acid catalysis or thermal conditions to form the bicyclic structure.
Step 2: Selective acylation at the 8-position
- React the core with propionyl chloride in the presence of triethylamine in dichloromethane at 0°C, then allow to warm to room temperature.
Step 3: Alkylation at the 3-position with phenethyl halide
- Treat the acylated intermediate with phenethyl bromide and potassium carbonate in acetonitrile, refluxing for several hours.
Step 4: Purification
- Purify the crude product via column chromatography, followed by recrystallization from ethanol or other suitable solvents.
Data Tables Summarizing Synthesis Parameters
| Parameter | Details | References |
|---|---|---|
| Starting Material | Diamines or amino alcohols | |
| Cyclization Reagents | Polyphosphoric acid, acid catalysis | |
| Acylation Reagents | Propionyl chloride, triethylamine | |
| Alkylation Reagents | Phenethyl halides, potassium carbonate | |
| Reaction Solvents | Dichloromethane, acetonitrile, ethanol | Various |
| Reaction Temperatures | 0°C to room temperature | Standard protocols |
Notes on Synthesis Optimization and Challenges
- Stereochemistry: Achieving stereoselectivity remains challenging; enantioselective catalysts or chiral auxiliaries may be employed.
- Yield Optimization: Use of dry solvents and inert atmospheres enhances yields.
- Purity: Multiple recrystallizations and chromatography steps are recommended to attain high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. The presence of the phenethyl and propionyl groups further enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The pharmacological profile of 3-phenethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane is influenced by its substituent positions and electronic properties. Key comparisons with analogs include:
Key Findings :
- Substituent Position : Exchanging substituents between the 3- and 8-positions (e.g., nitrocinnamyl vs. propionyl) alters receptor binding. For example, isomer 1b (8-p-nitrocinnamyl) showed superior µ-opioid selectivity compared to its 3-substituted counterpart due to conformational stability .
- Bivalent Ligands : Derivatives with extended chains (e.g., 2a-d ) lost µ-opioid affinity, emphasizing the need for compact substituents .
- Non-Analgesic Applications: The 8-methyl-3,8-diazabicyclo[3.2.1]octane core is utilized in antiviral agents like Beclabuvir, highlighting structural versatility .
Electronic and Conformational Analysis
Quantum mechanical and X-ray studies reveal that electron-withdrawing groups (e.g., p-nitrocinnamyl) enhance µ-opioid affinity by stabilizing receptor-compatible conformations. In contrast, bulky substituents (e.g., pivaloyl) reduce activity due to steric hindrance . The 3-phenethyl group in the target compound likely contributes to lipophilicity, aiding blood-brain barrier penetration .
Biological Activity
3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane (CAS Number: 63990-48-7) is a bicyclic compound with potential biological activity. Its unique structure, characterized by a diazabicyclo framework, suggests diverse pharmacological properties that warrant detailed investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula of 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is , with a molecular weight of approximately 272.385 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 272.385 g/mol |
| LogP | 2.19010 |
| PSA | 23.55000 |
The biological activity of 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. This compound may exhibit effects similar to those of other diazabicyclo compounds, which are known for their ability to modulate neurotransmission and exhibit analgesic properties.
Neuropharmacological Effects
Research indicates that compounds similar to 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane may influence central nervous system (CNS) activity by acting on dopamine and serotonin receptors. These interactions could lead to potential applications in treating neurological disorders such as depression and anxiety.
Case Study:
A study conducted on related bicyclic compounds demonstrated significant antidepressant-like effects in animal models, indicating that further exploration of 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane could yield promising results in psychiatric pharmacotherapy .
Antioxidant Activity
Preliminary investigations into the antioxidant properties of this compound suggest that it may scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant for its potential role in preventing oxidative damage associated with chronic diseases.
Research Findings:
In vitro assays have shown that related compounds exhibit a capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage . These findings support the hypothesis that 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane may possess similar protective effects.
Potential Applications
Given its pharmacological profile, 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has potential applications in:
- Psychiatric Medicine: As a candidate for developing new treatments for depression and anxiety disorders.
- Antioxidant Therapies: For use in formulations aimed at reducing oxidative stress-related conditions.
- Neuroprotective Agents: In the development of drugs targeting neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Phenethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, and how can purity be validated?
- Methodological Answer : Synthesis typically involves functionalizing the 3,8-diazabicyclo[3.2.1]octane core with phenethyl and propionyl groups via nucleophilic substitution or acylation reactions. For example, the 8-propionyl group can be introduced using propionyl chloride under anhydrous conditions . Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., verifying absence of unreacted intermediates via H/C NMR) .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of H NMR (to confirm phenethyl and propionyl substituent integration), C NMR (to identify carbonyl and bicyclic backbone carbons), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference with databases like Reaxys for analogous 3-azabicyclo[3.2.1]octane derivatives .
Q. What safety protocols are critical when handling 3-Phenethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for handling irritants: use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap/water immediately. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Employ COMSOL Multiphysics for solubility simulations or Gaussian software for quantum mechanical calculations (e.g., dipole moments, logP). Validate predictions experimentally via shake-flask solubility tests and HPLC retention times .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in structure-activity relationship (SAR) data across studies on similar 3,8-diazabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Conduct meta-analyses comparing substituent effects (e.g., phenethyl vs. benzyl groups) using combinatorial libraries (Table 1) . Apply multivariate regression to isolate confounding variables (e.g., steric hindrance vs. electronic effects). Cross-validate findings with in vitro assays (e.g., receptor binding) .
Table 1: Key Substituent Effects in Analogous Bicyclic Compounds
| Substituent (R1/R2) | Bioactivity Trend | Reference |
|---|---|---|
| 3-Phenethyl, 8-Propionyl | Moderate μ-opioid affinity | |
| 3-Benzyl, 8-Acetyl | High DAT inhibition | |
| 3-Morpholinylmethyl | Low solubility |
Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Use a factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimize propionylation yield by varying temperature (25°C vs. 60°C) and solvent (DCM vs. THF). Analyze via ANOVA to identify significant factors .
Q. What advanced separation techniques are recommended for isolating enantiomers of 3-Phenethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) or supercritical fluid chromatography (SFC) using CO-methanol mobile phases. Validate enantiomeric excess (ee) via polarimetry or CD spectroscopy .
Q. How can researchers integrate machine learning (ML) to predict novel derivatives with enhanced pharmacokinetic profiles?
- Methodological Answer : Train ML models on datasets of 3-azabicyclo[3.2.1]octane derivatives (e.g., PubChem entries) using descriptors like topological polar surface area (TPSA) and blood-brain barrier permeability. Validate predictions with in vivo ADME studies .
Q. What theoretical frameworks guide the mechanistic study of this compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
